molecular formula C15H20N4O2S B5071011 (3S*,4S*)-1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol

(3S*,4S*)-1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol

Cat. No. B5071011
M. Wt: 320.4 g/mol
InChI Key: QDFLJWLEPDBUBC-GJZGRUSLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S*,4S*)-1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of (3S*,4S*)-1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol involves its interaction with specific receptors in the body. It acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which enhances the receptor's activity and promotes the release of neurotransmitters such as acetylcholine. This results in improved cognitive function and memory formation.
In addition, (3S*,4S*)-1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol also inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This is achieved through its interaction with specific proteins involved in the regulation of the cell cycle and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3S*,4S*)-1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol are dependent on its specific mechanism of action. In the case of its interaction with the α7 nicotinic acetylcholine receptor, it results in improved cognitive function and memory formation. In the case of its interaction with proteins involved in the regulation of the cell cycle and apoptosis, it results in the inhibition of cancer cell growth.

Advantages and Limitations for Lab Experiments

The advantages of using (3S*,4S*)-1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol in lab experiments include its specificity and potency in its mechanism of action. This makes it a useful tool for studying the α7 nicotinic acetylcholine receptor and proteins involved in the regulation of the cell cycle and apoptosis.
The limitations of using (3S*,4S*)-1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol in lab experiments include its potential toxicity and limited solubility in certain solvents. This can limit its use in certain experimental conditions.

Future Directions

There are several future directions for the study of (3S*,4S*)-1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol. These include:
1. Further investigation of its potential applications in the treatment of cognitive disorders such as Alzheimer's disease.
2. Development of new anticancer drugs based on its mechanism of action.
3. Investigation of its potential applications in the treatment of other diseases such as Parkinson's disease and schizophrenia.
4. Development of new synthetic methods for the production of (3S*,4S*)-1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol with improved solubility and reduced toxicity.
5. Investigation of its potential applications in other fields such as agriculture and environmental science.
Conclusion:
In conclusion, (3S*,4S*)-1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol is a chemical compound with potential applications in various fields. Its mechanism of action involves its interaction with specific receptors and proteins, which results in improved cognitive function, inhibition of cancer cell growth, and potential applications in other fields. Further research is needed to fully understand its potential and limitations.

Synthesis Methods

The synthesis of (3S*,4S*)-1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol involves the reaction of 2,1,3-benzothiadiazol-5-ylmethanol with 4-morpholinopyrrolidine in the presence of a catalyst. The resulting product is a white solid with a molecular weight of 366.47 g/mol.

Scientific Research Applications

(3S*,4S*)-1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol has been extensively studied for its potential applications in various fields. In the field of neuroscience, it has been found to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory formation. This makes it a potential candidate for the treatment of cognitive disorders such as Alzheimer's disease.
In addition, (3S*,4S*)-1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol has also been studied for its potential applications in the field of cancer research. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This makes it a potential candidate for the development of anticancer drugs.

properties

IUPAC Name

(3S,4S)-1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-morpholin-4-ylpyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S/c20-15-10-18(9-14(15)19-3-5-21-6-4-19)8-11-1-2-12-13(7-11)17-22-16-12/h1-2,7,14-15,20H,3-6,8-10H2/t14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDFLJWLEPDBUBC-GJZGRUSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2CN(CC2O)CC3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1[C@H]2CN(C[C@@H]2O)CC3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4S)-1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-morpholin-4-ylpyrrolidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.